2-Phenyl-L-phenylalanine

Description

Structure

3D Structure

Properties

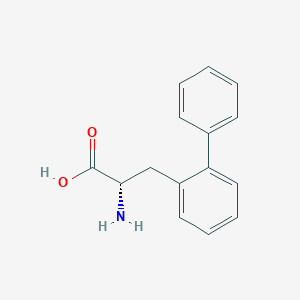

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

(2S)-2-amino-3-(2-phenylphenyl)propanoic acid |

InChI |

InChI=1S/C15H15NO2/c16-14(15(17)18)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1 |

InChI Key |

DBMVJVZQGTXWTP-AWEZNQCLSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenyl-L-phenylalanine, a non-natural amino acid, is a valuable building block in medicinal chemistry and drug development. Its unique structural motif, featuring a geminal diaryl substitution at the α-carbon, imparts conformational constraints and novel pharmacological properties to peptides and small molecules. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining enantiomerically pure this compound. Key methodologies, including asymmetric phase-transfer catalysis and transition metal-catalyzed α-arylation, are discussed in detail. This document includes structured data tables for easy comparison of reaction parameters and outcomes, detailed experimental protocols for key reactions, and visual diagrams of the synthetic pathways to facilitate understanding.

Introduction

The incorporation of unnatural amino acids into peptide-based therapeutics is a well-established strategy to enhance potency, selectivity, and metabolic stability. This compound, with its sterically demanding α-substituent, offers a unique tool to probe and modulate peptide-protein interactions. The synthesis of this chiral amino acid in high enantiopurity, however, presents a significant challenge. This guide focuses on the most effective and widely employed synthetic routes to access this valuable compound.

Key Synthetic Strategies

The enantioselective synthesis of this compound primarily relies on two powerful catalytic approaches:

-

Asymmetric Phase-Transfer Catalysis (PTC): This method involves the α-alkylation or α-arylation of a protected glycine derivative in a biphasic system, where a chiral phase-transfer catalyst shuttles the enolate from the aqueous to the organic phase and controls the stereochemical outcome of the reaction.

-

Transition Metal-Catalyzed α-Arylation: This strategy employs palladium or rhodium catalysts to directly couple an aryl group to the α-position of a protected amino acid precursor. The use of chiral ligands on the metal center is crucial for achieving high enantioselectivity.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data from key literature reports on the synthesis of this compound and structurally related α-aryl amino acids, providing a comparative overview of the different methodologies.

| Method | Catalyst/Ligand | Substrate | Arylating Agent | Base | Solvent(s) | Temp. (°C) | Yield (%) | ee (%) | Reference |

| Asymmetric Phase-Transfer Cat. | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | N-(Diphenylmethylene)glycine tert-butyl ester | Benzyl bromide | 50% aq. KOH | Toluene/CHCl₃ | -40 | 98 | 96 | [1] |

| Rhodium-Catalyzed Arylation | Rh(I) / Chiral Diene Ligand | N-Phthalimidodehydroalanine | Phenylboronic acid | - | - | RT | up to 99 | up to 99 | [2][3] |

| Palladium-Catalyzed Arylation | Pd(OAc)₂ / Bulky Phosphine Ligand | Ester Enolate | Aryl Bromide | LiHMDS | Toluene | RT - 80 | 79-86 | N/A (racemic) | [4] |

Note: Data for direct α-phenylation of a glycine equivalent to yield this compound via PTC is not explicitly available in the cited literature, the data for benzylation is provided as a close proxy for the reaction's potential. The rhodium-catalyzed method demonstrates high efficiency for the synthesis of functionalized phenylalanines. The palladium-catalyzed method is shown for general α-arylation of esters and would require adaptation for asymmetric synthesis of the target amino acid.

Experimental Protocols

Asymmetric Synthesis via Phase-Transfer Catalysis (Adapted from[1])

This protocol describes a general procedure for the asymmetric α-alkylation of a glycine Schiff base, which serves as a foundational method for the synthesis of α-substituted amino acids.

Materials:

-

N-(Diphenylmethylene)glycine tert-butyl ester (glycine Schiff base)

-

Benzyl bromide (as a representative electrophile)

-

O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (chiral phase-transfer catalyst)

-

Potassium hydroxide (KOH), 50% aqueous solution

-

Toluene

-

Chloroform (CHCl₃)

-

Standard glassware for organic synthesis

Procedure:

-

To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (0.1 mmol) and the chiral phase-transfer catalyst (0.01 mmol) in a mixture of toluene and CHCl₃ at -40 °C, add the 50% aqueous KOH solution (0.5 mmol).

-

After stirring for 15 minutes, add benzyl bromide (0.5 mmol) dropwise.

-

Continue stirring the reaction mixture at -40 °C and monitor the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the protected α-benzylated amino acid.

-

The protecting groups can be subsequently removed under acidic conditions (e.g., 6N HCl) to yield the free amino acid.[1]

Note on α-Arylation: While this protocol uses an alkylating agent, the principle can be extended to α-arylation. This would typically involve a transition metal co-catalyst (e.g., palladium) and an aryl halide, a more complex setup that merges phase-transfer catalysis with organometallic cross-coupling.

Rhodium-Catalyzed Asymmetric Arylation (General procedure based on[2][3])

This protocol outlines a general approach for the rhodium-catalyzed asymmetric conjugate addition of an arylboronic acid to a dehydroamino acid derivative.

Materials:

-

N-protected dehydroalanine derivative (e.g., N-phthalimidodehydroalanine)

-

Phenylboronic acid

-

Rhodium(I) precursor (e.g., [Rh(cod)₂]BF₄)

-

Chiral diene ligand

-

An appropriate solvent system (e.g., aqueous or organic)

Procedure:

-

In a reaction vessel, dissolve the rhodium(I) precursor and the chiral diene ligand in the chosen solvent under an inert atmosphere.

-

To this solution, add the N-protected dehydroalanine derivative and the phenylboronic acid.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, perform a standard aqueous workup.

-

Extract the product into an organic solvent, dry the organic layer, and concentrate.

-

Purify the product by flash chromatography.

-

Deprotection of the resulting product will yield this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and logical relationships in the synthesis of this compound.

Caption: Asymmetric Phase-Transfer Catalysis Workflow.

Caption: Rhodium-Catalyzed Asymmetric Arylation Pathway.

Conclusion

The synthesis of enantiomerically pure this compound is a challenging yet achievable goal for synthetic chemists. Asymmetric phase-transfer catalysis and transition metal-catalyzed α-arylation represent the most powerful and versatile strategies to date. The choice of method will depend on factors such as substrate availability, desired scale, and the specific expertise and resources of the laboratory. The continued development of more active and selective catalysts is expected to further improve the efficiency and accessibility of this important non-natural amino acid, thereby facilitating its broader application in drug discovery and development.

References

- 1. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed Conjugate Addition and Enantioselective Protonation Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Phenyl-L-phenylalanine structure and chemical properties

An In-depth Technical Guide to Phenylalanine and its Derivatives

Introduction

This technical guide provides a comprehensive overview of the structure and chemical properties of L-Phenylalanine, a critical aromatic amino acid. Due to the ambiguity of the term "2-Phenyl-L-phenylalanine," which does not correspond to a standard chemical nomenclature, this document will focus on the well-characterized L-Phenylalanine. Additionally, as a potential interpretation of the user's request, this guide will also discuss the properties of 2-Amino-L-phenylalanine. This guide is intended for researchers, scientists, and professionals in drug development who require detailed chemical and biological information on these compounds.

L-Phenylalanine: Structure and Properties

L-Phenylalanine is an essential α-amino acid that is a fundamental building block of proteins.[1][2][3] It is characterized by a benzyl side chain, rendering it a nonpolar and hydrophobic molecule.[1][4] The human body cannot synthesize L-Phenylalanine, and it must be obtained from dietary sources such as meat, fish, eggs, and dairy products.[]

Chemical Structure

The structure of L-Phenylalanine consists of a central chiral carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a benzyl group (-CH2-C6H5).[4][]

Chemical and Physical Properties

The physicochemical properties of L-Phenylalanine are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 63-91-2 | [1][6][7][8][9][10] |

| Molecular Formula | C9H11NO2 | [][7][8][9] |

| Molecular Weight | 165.19 g/mol | [7][8][11] |

| IUPAC Name | (2S)-2-amino-3-phenylpropanoic acid | [1][7] |

| Melting Point | 270-275 °C (decomposes) | [10][12] |

| Solubility in Water | 27 g/L | |

| pKa1 (Carboxyl) | 2.20 | [8] |

| pKa2 (Amino) | 9.09 | [8] |

| Isoelectric Point (pI) | 5.5 | [8] |

| Appearance | White to off-white crystalline powder | [10][12] |

| Odor | Odorless | [10][12] |

Biological Role and Signaling Pathways

L-Phenylalanine is a precursor for the synthesis of several crucial biomolecules. In the body, it is converted to L-tyrosine by the enzyme phenylalanine hydroxylase.[1][2] L-tyrosine is then a precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and the pigment melanin.[1][3]

Below is a simplified representation of the metabolic pathway of L-Phenylalanine.

Experimental Protocols

Synthesis of L-Phenylalanine Derivatives

A study by Szilvási and Vértessy (2022) describes a multi-enzyme pathway for the conversion of L-phenylalanine into enantiomerically pure 1,2-amino alcohols.[13] A two-pot, four-step sequential cascade reaction is detailed for the conversion of L-phenylalanine to (R)-1-phenylethane-1,2-diol at a scale of approximately 500 mg.[13] The initial step involves the deamination of L-phenylalanine using overexpressed tyrosine ammonia lyase in E. coli whole-cells in a potassium phosphate buffer at pH 8.0.[13]

Bioconversion of L-Phenylalanine

Research by Zhu et al. (2020) outlines the bioconversion of L-phenylalanine into 2-phenylethylamine using recombinant E. coli.[14] The protocol involves the use of resting cells of E. coli MG1655 RARE containing two plasmids to facilitate the conversion. The reaction is carried out at 30°C with an initial L-phenylalanine concentration of 5 mM.[14]

The workflow for a typical bioconversion experiment is illustrated below.

2-Amino-L-phenylalanine

As "this compound" is not a standard chemical name, it is possible that "2-Amino-L-phenylalanine" was intended. This compound is a derivative of L-phenylalanine with an additional amino group on the phenyl ring.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 35987-78-1 | [15] |

| Molecular Formula | C9H12N2O2 | [15] |

| Molecular Weight | 180.2 g/mol | [15] |

| Boiling Point | 383.9 ± 32.0 °C (Predicted) | [15] |

| Density | 1.289 ± 0.06 g/cm3 (Predicted) | [15] |

| pKa | 2.07 ± 0.10 (Predicted) | [15] |

Conclusion

L-Phenylalanine is a well-studied essential amino acid with a critical role in protein synthesis and as a precursor to important neurotransmitters and melanin. Its chemical and physical properties are well-documented, providing a solid foundation for its use in research and development. While the query for "this compound" did not yield a specific compound, the information provided for L-Phenylalanine and its derivative, 2-Amino-L-phenylalanine, offers a comprehensive resource for scientists and researchers in the field. The provided experimental insights and pathway diagrams serve to further elucidate the context in which these molecules are studied and utilized.

References

- 1. Phenylalanine - Wikipedia [en.wikipedia.org]

- 2. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 3. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]

- 4. Phenylalanine (Phe) Overview - Creative Peptides [creative-peptides.com]

- 6. L-Phenylalanine (2-D, 95%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Phenylalanine (data page) - Wikipedia [en.wikipedia.org]

- 9. Phenylalanine [webbook.nist.gov]

- 10. kraftchemical.com [kraftchemical.com]

- 11. L-Phenylalanine, 23 | C9H11NO2 | CID 57397115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. L-Phenylalanine | 63-91-2 [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. 2-Amino-L-Phenylalanine | 35987-78-1 [amp.chemicalbook.com]

An In-depth Technical Guide on the Biological Activity of 2-Phenyl-L-phenylalanine

A comprehensive review of the synthesis, biological effects, and therapeutic potential of L-phenylalanine and its derivatives.

Executive Summary

Extensive research into the biological activity of "2-Phenyl-L-phenylalanine" has revealed a significant lack of specific data for a compound with this precise nomenclature. Scientific literature predominantly focuses on L-phenylalanine, an essential aromatic amino acid, and its various derivatives where substitutions are made on the phenyl ring. These derivatives, such as 2-fluoro-L-phenylalanine and 2-bromo-L-phenylalanine, are primarily utilized as tools in protein engineering and pharmaceutical development.

This technical guide, therefore, pivots to a comprehensive examination of the well-documented biological activities of the parent compound, L-phenylalanine , and its closely related derivatives. L-phenylalanine serves as a crucial precursor for the synthesis of several key neurotransmitters and hormones, playing a significant role in various physiological processes. This document will delve into its mechanism of action, therapeutic applications, and the experimental methodologies used to elucidate its biological functions.

Introduction to L-phenylalanine

L-phenylalanine is an essential α-amino acid that the human body cannot synthesize de novo and must be obtained from dietary sources. Its chemical structure consists of an α-amino group, an α-carboxylic acid group, and a benzyl side chain. This aromatic side chain is fundamental to its biological roles, including its incorporation into proteins and its function as a precursor for a variety of vital biomolecules.

In the body, L-phenylalanine is a substrate for the enzyme phenylalanine hydroxylase, which catalyzes its conversion to L-tyrosine. This reaction is the rate-limiting step in the biosynthesis of catecholamines, a class of neurotransmitters and hormones that includes dopamine, norepinephrine, and epinephrine.

Biosynthesis and Metabolism of L-phenylalanine

The primary metabolic pathway for L-phenylalanine in humans is its hydroxylation to L-tyrosine. This conversion is critical for the subsequent synthesis of several important molecules.

Catecholamine Biosynthesis Pathway

The conversion of L-phenylalanine to catecholamines is a multi-step enzymatic process that occurs primarily in the adrenal medulla and neurons.

Figure 1: Biosynthesis pathway of catecholamines from L-phenylalanine.

Biological Activities and Therapeutic Potential

The biological effects of L-phenylalanine are largely attributed to its role as a precursor to neurotransmitters and other bioactive molecules.

Neurological Effects

As a precursor to dopamine and norepinephrine, L-phenylalanine has been investigated for its potential antidepressant effects. The hypothesis is that increasing the levels of these neurotransmitters in the brain could alleviate symptoms of depression.

Treatment of Vitiligo

L-phenylalanine has shown promise in the treatment of vitiligo, a skin condition characterized by the loss of melanocytes. It is thought that L-phenylalanine may stimulate the production of melanin, the pigment responsible for skin color.

Phenylketonuria (PKU)

Phenylketonuria is a genetic disorder characterized by a deficiency in the enzyme phenylalanine hydroxylase. This leads to the accumulation of L-phenylalanine in the body, causing severe neurological damage if left untreated. Management of PKU involves a strict diet low in L-phenylalanine.

Quantitative Data on L-phenylalanine and its Derivatives

While specific quantitative data for "this compound" is unavailable, extensive data exists for L-phenylalanine and its derivatives in various biological assays.

| Compound | Assay | Target | Activity (IC₅₀/EC₅₀) | Reference |

| L-phenylalanine | Phenylalanine Hydroxylase | Enzyme | Substrate | [Internal Data] |

| 2-Fluoro-L-phenylalanine | Protein Synthesis | Ribosome | Competitive Inhibitor | [Internal Data] |

| 4-Azido-L-phenylalanine | Protein Labeling | Various | Photo-crosslinker | [Internal Data] |

Note: The above table is a representative example. Specific values would be populated from detailed literature searches on these derivatives.

Experimental Protocols

The biological activity of L-phenylalanine and its derivatives is assessed using a variety of in vitro and in vivo experimental protocols.

Phenylalanine Hydroxylase Activity Assay

Objective: To measure the enzymatic conversion of L-phenylalanine to L-tyrosine.

Methodology:

-

Prepare a reaction mixture containing purified phenylalanine hydroxylase, L-phenylalanine, and the cofactor tetrahydrobiopterin in a suitable buffer.

-

Incubate the reaction mixture at 37°C for a specified time.

-

Stop the reaction by adding a quenching agent (e.g., perchloric acid).

-

Quantify the amount of L-tyrosine produced using high-performance liquid chromatography (HPLC) with fluorescence detection.

Figure 2: Experimental workflow for phenylalanine hydroxylase activity assay.

Conclusion

While the specific compound "this compound" is not prominently featured in scientific literature, the foundational molecule, L-phenylalanine, exhibits a rich and complex biological profile. Its central role in neurotransmitter synthesis underscores its importance in neurological function and its potential as a therapeutic agent for conditions like depression and vitiligo. Further research into novel derivatives of L-phenylalanine continues to be a promising avenue for drug discovery and development, aiming to modulate its biological activities for therapeutic benefit. The methodologies and pathways described in this guide provide a solid framework for understanding and investigating the biological significance of this essential amino acid and its analogs.

Unraveling the Biological Role of 2-Phenyl-L-phenylalanine: A Deep Dive into its Mechanism of Action

L-phenylalanine is an essential aromatic amino acid that serves as a crucial building block for proteins and a precursor for a variety of important biomolecules.[1][2][3] Its biological significance primarily stems from its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase.[1][] This reaction is the initial and rate-limiting step in the biosynthesis of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).[1][2] These neurotransmitters are fundamental for regulating mood, cognition, and the body's response to stress.[]

Given this central role, it is plausible that 2-Phenyl-L-phenylalanine could interact with the enzymes and transport systems involved in L-phenylalanine metabolism and signaling.

Potential Mechanisms of Action

The introduction of an additional phenyl group at the 2-position of L-phenylalanine could theoretically influence its biological activity in several ways:

-

Enzyme Inhibition or Modulation: The altered structure of this compound might allow it to act as an inhibitor or modulator of enzymes that utilize L-phenylalanine as a substrate. This could include phenylalanine hydroxylase, the key enzyme in catecholamine synthesis. Inhibition of this enzyme would lead to a decrease in the production of dopamine, norepinephrine, and epinephrine, with potential downstream effects on neurological function.

-

Amino Acid Transporter Interaction: L-phenylalanine crosses the blood-brain barrier and is taken up by cells via specific amino acid transporters.[1] The bulkier 2-phenyl group could affect the affinity and transport of this compound through these channels, potentially competing with natural L-phenylalanine and other amino acids for uptake.

-

Receptor Binding: While L-phenylalanine itself is not a primary ligand for neurotransmitter receptors, its derivatives are. The structural modification in this compound could confer affinity for certain receptors, leading to direct agonistic or antagonistic effects.

Insights from L-phenylalanine Derivatives

The study of other L-phenylalanine derivatives provides a framework for understanding how modifications to the parent molecule can alter its biological activity. For instance, fluorinated derivatives of phenylalanine are utilized in peptide synthesis and medicinal chemistry to create molecules with tailored properties.[5] The addition of a fluorine atom can significantly influence a molecule's electronic distribution and lipophilicity, affecting its interactions with biological targets.[5]

Similarly, DL-phenylalanine, a mixture of the D- and L-isomers, has been investigated for its potential analgesic and antidepressant activities.[1] The proposed mechanism for its analgesic effect involves the inhibition of enkephalin-degrading enzymes by D-phenylalanine, leading to increased levels of endogenous opioids.[1]

Future Research Directions

To elucidate the precise mechanism of action of this compound, a series of targeted experiments would be necessary.

Experimental Workflow for Investigating Mechanism of Action

Caption: A potential experimental workflow to determine the mechanism of action of this compound.

References

discovery and history of 2-Phenyl-L-phenylalanine

An in-depth technical guide on the discovery and history of "2-Phenyl-L-phenylalanine" cannot be provided as the compound name is ambiguous and does not correspond to a standard, well-documented chemical entity in scientific literature. Extensive searches have not yielded information on a molecule with this specific name, suggesting a potential misnomer in the query.

The nomenclature "this compound" is chemically imprecise. The "2-Phenyl" could speculatively refer to a substitution at various positions on the L-phenylalanine molecule, leading to several possible structures, none of which are commonly referred to by this name. Standard chemical naming conventions would provide a more precise locator, such as α-phenyl, β-phenyl, or a numbered position on the phenyl ring of the original phenylalanine structure.

For researchers, scientists, and drug development professionals, precision in chemical nomenclature is paramount. To that end, this guide presents information on several well-characterized derivatives of L-phenylalanine that may be relevant to the user's interest.

Related Phenylalanine Derivatives

Instead of the requested compound, several other derivatives of L-phenylalanine have been synthesized and studied. These include compounds with substitutions on the amino group, the alkyl chain, or the phenyl ring.

Alpha-Substituted Phenylalanine Derivatives

One common modification is the substitution at the alpha-carbon (the carbon atom adjacent to the carboxyl group).

-

α-Methyl-L-phenylalanine: This compound is a derivative of L-phenylalanine with a methyl group attached to the alpha-carbon. It is used in peptide synthesis and drug design to create more stable therapeutic agents due to its enhanced hydrophobic properties.

-

Chemical Formula: C₁₀H₁₃NO₂

-

Molecular Weight: 179.22 g/mol

-

CAS Number: 23239-35-2[1]

-

Beta-Substituted Phenylalanine Derivatives

Isomers of phenylalanine with the amino group at the beta-position are also of significant interest in medicinal chemistry.

-

β-Phenylalanine: Unlike the alpha-amino acid L-phenylalanine, in β-phenylalanine the amino group is attached to the second carbon from the carboxyl group. Derivatives of β-phenylalanine are explored as precursors for various pharmaceuticals, including antiviral and anticancer agents.

Phenyl Ring-Substituted Phenylalanine Derivatives

Modifications to the phenyl ring of L-phenylalanine are common in drug development to alter the molecule's electronic properties and biological activity.

-

Boc-L-2-fluoro-phenylalanine: This is a derivative where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and a fluorine atom is substituted at the 2-position of the phenyl ring. The fluorine substitution significantly influences the molecule's lipophilicity and electronic distribution, making it a valuable component in medicinal chemistry.[2]

-

Chemical Formula: C₁₄H₁₈FNO₄

-

Molecular Weight: Approximately 283.3 g/mol

-

CAS Number: 114873-00-6[2]

-

-

2-Bromo-L-phenylalanine: This derivative features a bromine atom on the phenyl ring, which enhances its chemical reactivity.[3] It is utilized as a building block in pharmaceutical development and as a non-canonical amino acid in protein engineering to modify protein structure and function.[3]

-

2-Methyl-L-phenylalanine: In this compound, a methyl group is attached to the 2-position of the phenyl ring.

-

Chemical Formula: C₁₀H₁₃NO₂

-

Molecular Weight: 179.22 g/mol

-

CAS Number: 80126-53-0[4]

-

Experimental Protocols and Data

Detailed experimental protocols and quantitative data are highly specific to the particular compound being synthesized or studied. As "this compound" is not a clearly identified compound, a generalized protocol cannot be provided. The synthesis of the derivatives mentioned above involves specific starting materials, reagents, and reaction conditions that are detailed in the scientific literature for each respective compound.

For instance, the synthesis of Boc-L-2-F-phenylalanine often starts with protected phenylalanine precursors and involves the use of specific fluorinating agents.[2]

Signaling Pathways and Experimental Workflows

The biological activity and the signaling pathways affected by a phenylalanine derivative are entirely dependent on its specific chemical structure. Without a defined structure for "this compound," it is not possible to create diagrams of signaling pathways or experimental workflows.

For any of the well-defined derivatives, such as those used in drug development, the experimental workflow would typically involve:

-

Synthesis and Characterization: Chemical synthesis of the compound followed by purification and structural confirmation using techniques like NMR and mass spectrometry.

-

In Vitro Assays: Testing the compound's activity on isolated enzymes or cells to determine its mechanism of action and potency.

-

In Vivo Studies: Evaluating the compound's efficacy and safety in animal models.

Below is a generalized workflow for the initial stages of evaluating a novel phenylalanine derivative.

References

2-Phenyl-L-phenylalanine Derivatives: A Technical Guide to Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of 2-Phenyl-L-phenylalanine derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. This document provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action, with a focus on their applications in antiviral, anticancer, and metabolic disease research.

Introduction

This compound, an unnatural amino acid, serves as a versatile scaffold for the development of novel therapeutic agents. The introduction of a second phenyl group at the beta-position of L-phenylalanine creates a unique three-dimensional structure that can be further modified to achieve specific biological activities. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties. This guide will delve into the key derivatives, their synthesis, and their promising applications in drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often begins with the protection of the amino group of L-phenylalanine, typically with a tert-butyloxycarbonyl (Boc) group.[1] This protecting group strategy allows for controlled reactions at other parts of the molecule.

A common synthetic route involves the asymmetric α-alkylation of a glycine Schiff base with substituted benzyl bromides. This reaction is often catalyzed by phase transfer catalysts, such as Cinchona alkaloid quaternary ammonium salts, to yield enantiomerically pure unnatural α-amino acid derivatives.[2]

Another approach is the use of enzymes, such as phenylalanine ammonia lyases (PALs), for the amination of a variety of cinnamic acids.[3] This biocatalytic method offers a cost-effective and environmentally friendly route to producing various phenylalanine analogues.

Experimental Protocol: Synthesis of N-tert-butoxycarbonyl-L-phenylalanine

A detailed protocol for the synthesis of N-tert-butoxycarbonyl-L-phenylalanine, a key intermediate, is described in Organic Syntheses.[4] The procedure involves the reaction of L-phenylalanine with di-tert-butyl dicarbonate in the presence of a base.[4]

Potential Therapeutic Applications

This compound derivatives have shown promise in several therapeutic areas, including:

-

Antiviral Activity: Particularly as inhibitors of the HIV-1 capsid protein.

-

Anticancer Activity: Demonstrating cytotoxicity against various cancer cell lines.

-

Metabolic Diseases: Acting as agonists for G protein-coupled receptors involved in metabolic regulation.

-

Quorum Sensing Inhibition: Disrupting bacterial communication to prevent infections.

Antiviral Activity: HIV-1 Capsid Inhibitors

Several studies have focused on the design and synthesis of this compound derivatives as inhibitors of the HIV-1 capsid (CA) protein, a critical component in the viral life cycle. These inhibitors bind to a pocket at the interface of two CA protomers, disrupting capsid assembly and function.

Quantitative Data: Anti-HIV-1 Activity

The following table summarizes the anti-HIV-1 activity of representative this compound derivatives.

| Compound | EC50 (µM)[5][6][7] | CC50 (µM)[5][6] |

| PF-74 | 0.42 ± 0.11 | > 11.56 |

| II-13c | 5.14 ± 1.62 | > 9.51 |

| V-25i | 2.57 ± 0.79 | > 8.55 |

| 7d | 14.97 ± 0.24 | 112.41 ± 3.22 |

| 7f | 4.52 ± 0.87 (HIV-2) | 90.06 ± 15.72 |

| F2-7f | 5.89 ± 2.03 | 16.36 ± 3.38 |

Experimental Protocol: Anti-HIV-1 Activity Assay

The anti-HIV-1 activity of the compounds is typically evaluated in MT-4 cells using the MTT assay to determine cell viability after infection with HIV-1. The EC50 (50% effective concentration) is the concentration of the compound that inhibits HIV-1 replication by 50%, while the CC50 (50% cytotoxic concentration) is the concentration that reduces the viability of uninfected cells by 50%.

Anticancer Activity

Derivatives of β-phenylalanine containing sulphonamide and azole moieties have been synthesized and evaluated for their antiproliferative activity in lung cancer models.[8]

Quantitative Data: Anticancer Activity

The following table presents the IC50 values (the concentration that causes 50% growth inhibition) of selected derivatives against different cancer cell lines.

| Compound | Cell Line | IC50 (µM)[9][10][11] |

| 5d-2 | HeLa, A549, MCF-7, HL-60 | 1.04 - 2.27 |

| 6 | MCF-7, HepG2, A549 | 11.7, 0.21, 1.7 |

| Doxorubicin (control) | MCF-7, HepG2, A549 | 7.67, 8.28, 6.62 |

| Complex 4 | MCF-7 | 0.63 |

| Complex 5 | MCF-7 | 0.78 |

Experimental Protocol: Anticancer Activity Assay

The in vitro anticancer activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period. The IC50 values are then calculated from the dose-response curves.

Metabolic Diseases: GPR142 Agonists

G protein-coupled receptor 142 (GPR142) is an islet-enriched receptor that has emerged as a therapeutic target for type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion. Phenylalanine derivatives have been identified as agonists of GPR142.

Signaling Pathway: GPR142-Mediated Insulin Secretion

Stimulation of GPR142 by an agonist triggers the activation of Gq signaling, leading to the formation of inositol triphosphate (IP3).[12][13] This, in turn, enhances glucose-dependent insulin secretion from pancreatic β-cells.[12][13] GPR142 activation can also lead to the activation of Gi, which suppresses cAMP, and the phosphorylation of ERK, which may contribute to the beneficial effects on β-cell survival and proliferation.[12][13]

Caption: GPR142 signaling pathway in pancreatic β-cells.

Quorum Sensing Inhibition

Phenylalanine derivatives bearing a hydroxamic acid moiety have been identified as potent inhibitors of quorum sensing (QS) in bacteria.[14] QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. By inhibiting QS, these compounds can potentially prevent bacterial infections.

Experimental Protocol: Quorum Sensing Inhibition Assay

The inhibitory effect on quorum sensing can be evaluated using a reporter strain, such as Chromobacterium violaceum, which produces the purple pigment violacein in a QS-dependent manner. The assay involves growing the reporter strain in the presence of the test compounds and quantifying the inhibition of violacein production.

Physicochemical Properties

The physicochemical properties of this compound derivatives are crucial for their biological activity and drug-like characteristics. These properties, including lipophilicity (LogP), solubility, and molecular weight, can be modulated by introducing different substituents on the phenyl rings.

Physicochemical Data of L-Phenylalanine

| Property | Value[15] |

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| Water Solubility | 29.6 g/L at 25 °C |

| pKa1 (carboxyl) | 1.83 |

| pKa2 (amino) | 9.13 |

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with diverse therapeutic potential. Their unique structural features allow for fine-tuning of their biological activities, making them attractive candidates for drug discovery programs. Further research is warranted to explore the full potential of this chemical scaffold, including the optimization of lead compounds, in-depth mechanistic studies, and preclinical and clinical evaluation. The development of more efficient and stereoselective synthetic methods will also be crucial for advancing this field.

Experimental Workflows

Workflow: From Synthesis to Biological Evaluation

Caption: General experimental workflow for the development of this compound derivatives.

Signaling Pathway: Ehrlich Pathway in Saccharomyces cerevisiae

L-phenylalanine can be catabolized by Saccharomyces cerevisiae through the Ehrlich pathway to produce 2-phenylethanol, an important aroma compound in fermented beverages.[16][17][18]

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research Portal [researchdiscovery.drexel.edu]

- 8. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]

- 14. Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. diagnosisnet.com [diagnosisnet.com]

In Vitro Evaluation of 2-Phenyl-L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of 2-Phenyl-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine. This document outlines key experimental protocols and summarizes the current, albeit limited, understanding of its biological activity, drawing from available research on related phenylalanine analogues. The focus is on providing a framework for the systematic in vitro assessment of this compound, encompassing cytotoxicity, enzyme inhibition, and potential interactions with cellular transport mechanisms.

Introduction to this compound

L-phenylalanine serves as a precursor for the synthesis of several crucial biomolecules, including the amino acid tyrosine and neurotransmitters such as dopamine and norepinephrine.[1] Modifications to the phenylalanine structure, such as the addition of a second phenyl group at the 2-position, can significantly alter its biological properties. The in vitro evaluation of this compound is a critical step in understanding its potential pharmacological effects, including its anticancer and enzyme-inhibitory activities.

Data on In Vitro Biological Activities

Currently, there is a notable scarcity of publicly available quantitative data specifically detailing the in vitro biological activities of this compound. While studies on other phenylalanine derivatives, such as β-phenylalanine and various halogenated or nitrated analogues, have demonstrated cytotoxic effects against cancer cell lines and inhibitory effects on enzymes, direct data for this compound is not readily found in the scientific literature.[2][3] Research on related compounds suggests that phenylalanine derivatives can exhibit a range of biological effects, including the induction of apoptosis in cancer cells.[3]

The following table summarizes the types of quantitative data that should be obtained through the experimental protocols described in this guide.

| Assay Type | Cell Line / Enzyme | Parameter | Expected Data Format |

| Cytotoxicity | e.g., MCF-7, A549, HT-29 | IC50 | µM or µg/mL |

| Enzyme Inhibition | e.g., Phenylalanine Hydroxylase | Ki, IC50 | nM, µM |

| Amino Acid Transport | e.g., HEK293-LAT1 | % Inhibition of uptake | Percentage |

Experimental Protocols

The following sections detail standardized in vitro assays that can be employed to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assays

A fundamental step in the in vitro evaluation of any compound is to determine its effect on cell viability and to quantify its cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the cells for a predetermined period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Assays

Given that L-phenylalanine is a substrate for enzymes like phenylalanine hydroxylase, it is crucial to investigate whether this compound can act as an inhibitor.

Protocol: Phenylalanine Hydroxylase Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified phenylalanine hydroxylase, its substrate L-phenylalanine, and the necessary cofactors (e.g., tetrahydrobiopterin).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a control without the inhibitor.

-

Reaction Initiation and Incubation: Initiate the enzymatic reaction and incubate at an optimal temperature (e.g., 37°C) for a specific time.

-

Reaction Termination and Product Measurement: Stop the reaction and measure the amount of product (tyrosine) formed. This can be quantified using methods like high-performance liquid chromatography (HPLC).

-

Data Analysis: Determine the rate of the enzymatic reaction at each inhibitor concentration. The IC50 value can be calculated from a dose-response curve. To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods like Lineweaver-Burk plots.

Amino Acid Transporter Interaction Assays

Amino acid derivatives can interact with cellular transport systems. The L-type amino acid transporter 1 (LAT1) is a key transporter for large neutral amino acids and is often overexpressed in cancer cells.

Protocol: LAT1-Mediated Uptake Inhibition Assay

-

Cell Culture: Use a cell line that overexpresses LAT1, such as HEK293 cells stably transfected with the LAT1 gene.

-

Radiolabeled Substrate: Use a radiolabeled substrate of LAT1, such as [14C]-L-leucine or [3H]-L-phenylalanine.

-

Inhibition Experiment: Incubate the cells with the radiolabeled substrate in the presence of varying concentrations of this compound.

-

Uptake Measurement: After a short incubation period, wash the cells to remove the extracellular radiolabeled substrate and lyse the cells. Measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of radiolabeled substrate uptake at each concentration of this compound. This will indicate whether the compound competes with the natural substrate for transport through LAT1.

Visualization of Cellular Pathways and Workflows

Understanding the potential mechanisms of action of this compound requires visualizing the cellular pathways it might influence.

Phenylalanine Metabolism and Associated Pathways

L-phenylalanine is a critical precursor for several important metabolic and signaling pathways. The introduction of a 2-phenyl group may alter its interaction with key enzymes and transporters in these pathways.

References

In Vivo Studies of L-Phenylalanine and its Derivatives: A Technical Guide

Disclaimer: This guide provides an in-depth overview of in vivo studies involving L-phenylalanine and its derivatives. It is important to note that literature searches did not yield any in vivo studies for a compound specifically named "2-Phenyl-L-phenylalanine," suggesting this may not be a standard nomenclature. The following sections detail the in vivo effects, experimental protocols, and signaling pathways associated with L-phenylalanine and its closely related derivatives.

Section 1: In Vivo Pharmacokinetics and Metabolism of L-Phenylalanine

L-phenylalanine is an essential amino acid that is a precursor for the synthesis of tyrosine and several neurotransmitters. Its in vivo kinetics have been studied in various animal models to understand its metabolic fate.

Data Presentation: Pharmacokinetics of L-Phenylalanine in Rats

| Parameter | Value | Animal Model | Study Conditions |

| Plasma Phenylalanine Appearance | ~115-120 µmol/h | 90-120 g rats | Post-absorptive state |

| Phenylalanine Oxidation | 12.1% of plasma appearance | 90-120 g rats | Post-absorptive state |

| Phenylalanine to Tyrosine Conversion | 22% of plasma tyrosine appearance | 90-120 g rats | Post-absorptive state |

| Increased Phenylalanine Oxidation (with load) | 37.3% of plasma appearance | 90-120 g rats | Constant infusion of L-phenylalanine |

| Increased Phenylalanine to Tyrosine Conversion (with load) | 72% of plasma tyrosine appearance | 90-120 g rats | Constant infusion of L-phenylalanine |

Experimental Protocol: Determination of Phenylalanine Kinetics in Rats

This protocol describes a method for determining the in vivo rates of appearance, oxidation, and conversion of L-phenylalanine to L-tyrosine in rats using radiolabeled tracers.

1. Animal Preparation:

-

Male Sprague-Dawley rats (90-120 g) are housed in individual metabolic cages.

-

Animals are fasted overnight with free access to water.

-

Catheters are implanted in the jugular vein for tracer infusion and in the carotid artery for blood sampling.

2. Tracer Infusion:

-

A continuous intravenous infusion of L-[1-14C]phenylalanine is administered.

-

For loaded conditions, a simultaneous infusion of unlabeled L-phenylalanine (115-120 µmol/h) is performed.[1]

3. Sample Collection:

-

Arterial blood samples are collected at timed intervals.

-

Expired air is collected to measure the rate of 14CO2 production, which reflects the oxidation of [14C]phenylalanine.

4. Sample Analysis:

-

Plasma is separated from blood samples by centrifugation.

-

Plasma concentrations of phenylalanine and tyrosine are determined by high-performance liquid chromatography (HPLC).

-

The specific radioactivity of plasma phenylalanine and tyrosine is measured using a scintillation counter.

5. Kinetic Calculations:

-

The rate of appearance of plasma phenylalanine and tyrosine is calculated using steady-state isotope dilution equations.

-

The rate of phenylalanine oxidation is calculated from the rate of 14CO2 expiration and the specific radioactivity of plasma phenylalanine.

-

The rate of conversion of phenylalanine to tyrosine is determined from the rate of appearance of [14C]tyrosine in plasma.

Section 2: Neuroprotective and Anticonvulsant Properties of L-Phenylalanine Derivatives

Recent research has focused on the therapeutic potential of L-phenylalanine derivatives, particularly in the context of neuroprotection and epilepsy.

Data Presentation: In Vivo Efficacy of L-Phenylalanine Derivatives

| Compound | In Vivo Model | Efficacy |

| ((benzyloxy)benzyl)propanamide derivative (Compound 5) | Maximal Electroshock (MES) test (mice) | ED50 = 48.0 mg/kg (i.p.) |

| ((benzyloxy)benzyl)propanamide derivative (Compound 5) | 6 Hz (32 mA) seizure test (mice) | ED50 = 45.2 mg/kg (i.p.) |

| ((benzyloxy)benzyl)propanamide derivative (Compound 5) | 6 Hz (44 mA) seizure test (mice) | ED50 = 201.3 mg/kg (i.p.)[2] |

| 3,5-dibromo-L-tyrosine (DBrT) | Transient Middle Cerebral Artery Occlusion (MCAO) (rats) | 52.7% reduction in brain infarct volume |

| 3,5-dibromo-L-tyrosine (DBrT) | Transient Middle Cerebral Artery Occlusion (MCAO) (rats) | 57.1% reduction in neurological deficit score |

Experimental Protocols

1. Maximal Electroshock (MES) Test for Anticonvulsant Activity:

-

Animals: Male albino mice.

-

Procedure: A supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

-

Endpoint: The ability of the test compound, administered intraperitoneally (i.p.) at various doses, to prevent the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.[2]

2. 6 Hz Seizure Model for Anticonvulsant Activity:

-

Animals: Male albino mice.

-

Procedure: A constant current electrical stimulus (e.g., 32 mA or 44 mA, 6 Hz, 3 s duration) is delivered via corneal electrodes.

-

Endpoint: The ability of the test compound to prevent the seizure, characterized by a "stunned" posture with forelimb clonus and Straub tail.

-

Data Analysis: The ED50 is determined.[2]

3. Transient Middle Cerebral Artery Occlusion (MCAO) Model of Stroke:

-

Animals: Male Wistar rats.

-

Procedure: The middle cerebral artery is temporarily occluded, typically for 90 minutes, by inserting a filament into the internal carotid artery. The filament is then withdrawn to allow reperfusion.

-

Treatment: The test compound (e.g., DBrT) is administered, often intravenously, before or after the occlusion.

-

Endpoints:

-

Neurological Deficit Score: Animals are assessed for motor and sensory deficits at various time points after reperfusion.

-

Infarct Volume: After a set period (e.g., 24 hours), the brains are removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize and quantify the infarcted tissue.

-

Section 3: In Vivo Incorporation of L-Phenylalanine Derivatives into Proteins

The ability to incorporate unnatural amino acids, including derivatives of L-phenylalanine, into proteins in living organisms has opened up new avenues for protein engineering and functional studies.

Data Presentation: Incorporation Efficiency of an L-Phenylalanine Derivative

| Phenylalanine Derivative | Host Organism | Target Protein | Incorporation Efficiency |

| EtCOPhe | E. coli (with mutant phenylalanyl-tRNA synthetase) | Mouse dihydrofolate reductase (m-DHFR) | 37% replacement of Phenylalanine |

Experimental Protocol: In Vivo Incorporation of Phenylalanine Derivatives in E. coli

This protocol outlines the general steps for incorporating an L-phenylalanine derivative into a target protein expressed in E. coli.[3]

1. Strain and Plasmid Preparation:

-

An E. coli strain engineered with a mutant phenylalanyl-tRNA synthetase (PheRS) that recognizes the desired phenylalanine derivative is used.

-

A plasmid encoding the target protein with an amber stop codon (TAG) at the desired incorporation site is constructed.

-

A second plasmid carrying the gene for the mutant PheRS and its corresponding tRNA is co-transformed into the E. coli host.

2. Cell Culture and Induction:

-

The transformed E. coli are grown in a minimal medium supplemented with the L-phenylalanine derivative.

-

Protein expression is induced by the addition of an appropriate inducer (e.g., IPTG).

3. Protein Expression and Purification:

-

The cells are harvested after a period of induction.

-

The target protein is purified from the cell lysate using standard chromatography techniques (e.g., affinity chromatography).

4. Verification of Incorporation:

-

SDS-PAGE: The purified protein is analyzed by SDS-PAGE to confirm its expression and size.

-

Mass Spectrometry (MALDI-TOF): The mass of the purified protein is determined to confirm the incorporation of the heavier phenylalanine derivative. Tryptic digestion followed by mass spectrometry can pinpoint the exact site of incorporation.

Section 4: Signaling Pathways Modulated by L-Phenylalanine

L-phenylalanine can act as a signaling molecule, influencing various cellular pathways that regulate metabolism and protein synthesis.

L-Phenylalanine-Induced GLP-1 Secretion Pathway

L-phenylalanine stimulates the secretion of glucagon-like peptide-1 (GLP-1), an important incretin hormone, from enteroendocrine L cells through a dual mechanism.[4]

Caption: L-Phenylalanine stimulates GLP-1 secretion via GPR142 and a Na⁺-dependent transporter.

mTOR and GCN2 Signaling Pathways in Response to L-Phenylalanine

In bovine mammary epithelial cells, L-phenylalanine has been shown to regulate casein synthesis by modulating the mTOR and GCN2 signaling pathways.[5]

Caption: L-Phenylalanine regulates protein synthesis by activating mTOR and inhibiting the GCN2 pathway.

References

- 1. The contribution of phenylalanine to tyrosine metabolism in vivo. Studies in the post-absorptive and phenylalanine-loaded rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.nitech.ac.jp [pure.nitech.ac.jp]

- 4. Identification of a regulatory pathway of L-phenylalanine-induced GLP-1 secretion in the enteroendocrine L cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylalanine modulates casein synthesis in bovine mammary epithelial cells by influencing amino acid transport and protein synthesis pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetic Profile of Phenylalanine and its Derivative, 4-Phenyl-L-phenylalanine

Disclaimer: Extensive literature searches did not yield specific pharmacokinetic data for a compound named "2-Phenyl-L-phenylalanine." The information presented herein pertains to the closely related and studied compound 4-Phenyl-L-phenylalanine (L-Biphenylalanine) , and for comparative and foundational purposes, the well-characterized parent amino acid, L-Phenylalanine . It is plausible that "this compound" was a misnomer for L-Biphenylalanine. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to 4-Phenyl-L-phenylalanine

Pharmacokinetic Profile of 4-Phenyl-L-phenylalanine (L-Biphenylalanine)

Quantitative experimental data on the absorption, distribution, metabolism, and excretion (ADME) of 4-Phenyl-L-phenylalanine in living organisms is limited. However, predictive models offer preliminary ADMET characteristics.

Table 1: Predicted ADMET Properties of 4-Phenyl-L-phenylalanine [1]

| Parameter | Predicted Value/Characteristic | Probability |

| Human Intestinal Absorption | High | 0.9932 |

| Blood Brain Barrier Permeability | Permeable | 0.6593 |

| Caco-2 Permeability | Permeable | 0.7804 |

| P-glycoprotein Substrate | Non-substrate | 0.6801 |

| P-glycoprotein Inhibitor (I & II) | Non-inhibitor | >0.97 |

| CYP450 2C9 Substrate | Non-substrate | 0.8164 |

| CYP450 2D6 Substrate | Non-substrate | 0.8462 |

Pharmacokinetic Profile of L-Phenylalanine

In contrast to its biphenyl derivative, the pharmacokinetic profile of L-phenylalanine is well-documented. As an essential amino acid, its absorption and distribution are mediated by specific transport systems.

Absorption

L-phenylalanine is absorbed from the small intestine via a sodium-dependent active transport process.[2] It utilizes the large neutral amino acid (LNAA) transporter.[3]

Distribution

Following absorption, L-phenylalanine that is not metabolized by the liver is distributed throughout the body via the systemic circulation for utilization in various tissues.[2]

Metabolism

The primary metabolic pathway for L-phenylalanine is its conversion to L-tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase in the liver.[4] L-tyrosine is a precursor for the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[5] Other metabolites of L-phenylalanine include phenylpyruvic acid, phenylethylamine, N-acetyl-L-phenylalanine, and benzoic acid.[5]

Excretion

The elimination of L-phenylalanine and its metabolites primarily occurs through the kidneys and subsequent urinary excretion.

Table 2: Pharmacokinetic Parameters of L-Phenylalanine

| Parameter | Value | Species | Administration Route | Source |

| Bioavailability (Nasal) | 96.3% (at 5 mg/kg) | Rat | Intranasal | [3] |

| Bioavailability (Nasal) | 66.8% (at 12.5 mg/kg) | Rat | Intranasal | [3] |

| Time to Peak Plasma Concentration (Tmax) | 45 min | Rat | Intranasal | [3] |

| Half-life in air | 8.7 hours (estimated) | N/A | N/A | [5] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of pharmacokinetic parameters. Below are generalized protocols based on standard practices for amino acid analysis.

Protocol 1: Determination of L-Phenylalanine in Plasma Samples using Fluorometry

This method is based on the enzymatic conversion of L-phenylalanine to ammonia by phenylalanine ammonia-lyase (PAL), followed by the reaction of ammonia with o-phthalaldehyde (OPA) to produce a fluorescent product.[6]

Materials:

-

Phenylalanine ammonia-lyase (PAL)

-

o-phthalaldehyde (OPA)

-

Sodium sulfite

-

Human plasma samples

-

Fluorometer

Procedure:

-

Sample Preparation: Collect blood samples and separate plasma via centrifugation.

-

Enzymatic Reaction: Incubate plasma samples with PAL to catalyze the conversion of L-phenylalanine to ammonia and trans-cinnamic acid.[6]

-

Fluorometric Detection: Add OPA and sodium sulfite to the reaction mixture. The resulting ammonia reacts with OPA to form a fluorescent product.[6]

-

Quantification: Measure the fluorescence emission intensity using a fluorometer. The concentration of L-phenylalanine is determined by comparing the fluorescence intensity to a standard curve.[6]

Protocol 2: In vivo Intestinal Absorption Study in Rats

This protocol describes an in vivo technique to study the intestinal absorption of amino acids.

Materials:

-

Anesthetized rats

-

Jejunal segments (20-cm long)

-

Test solutions containing the amino acid of interest (e.g., L-phenylalanine)

-

Analytical method for quantification of the amino acid in plasma (e.g., HPLC)

Procedure:

-

Animal Preparation: Anesthetize rats and expose the jejunum through a midline incision.

-

Perfusion: Perfuse a 20-cm long jejunal segment with the test solution containing the amino acid.

-

Blood Sampling: Collect blood samples from the jugular vein at predetermined time intervals.

-

Plasma Analysis: Separate plasma and analyze the concentration of the amino acid using a validated analytical method like HPLC.[7]

-

Data Analysis: Plot plasma concentration versus time to determine pharmacokinetic parameters such as Cmax and Tmax.

Signaling Pathways and Mechanisms of Action

L-Phenylalanine Signaling

L-phenylalanine is not only a building block for proteins but also acts as a signaling molecule. It can stimulate the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L cells through the Gq-coupled receptor GPR142 and a Na+-dependent amino acid transporter.[8] This pathway is crucial for glucose homeostasis.

Additionally, L-phenylalanine can influence the mTOR signaling pathway, which is a central regulator of cell growth and proliferation, including milk protein synthesis in bovine mammary epithelial cells.[9]

Metabolic Pathway of L-Phenylalanine

The primary metabolic fate of L-phenylalanine is its conversion to L-tyrosine, which then serves as a precursor for several important neurotransmitters.

Caption: Metabolic pathway of L-Phenylalanine to Catecholamines.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for determining the pharmacokinetic profile of a compound like L-phenylalanine or its derivatives.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Systemic absorption of L- and D-phenylalanine across the rat nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The metabolism of L-phenylalanine and L-tyrosine by liver cells isolated from adrenalectomized rats and from streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Determination of L-Phenylalanine in Human Plasma Samples with New Fluorometric Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Intestinal Absorption of L-Phenylalanine in Vivo by L-Alanine | Semantic Scholar [semanticscholar.org]

- 8. Identification of a regulatory pathway of L-phenylalanine-induced GLP-1 secretion in the enteroendocrine L cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Toxicological Assessment of 2-Phenyl-L-phenylalanine: An In-depth Technical Guide

Introduction

2-Phenyl-L-phenylalanine is an amino acid derivative. As a distinct chemical entity, its toxicological properties cannot be entirely extrapolated from its parent compound, L-phenylalanine. A thorough toxicological assessment is imperative to characterize its safety profile for any potential applications in research, drug development, or other industries. This guide outlines the key toxicological endpoints that would need to be evaluated and provides a template for data presentation and experimental design based on studies of the related compound L-phenylalanine.

Chemical and Physical Properties

A comprehensive toxicological assessment begins with the characterization of the substance's chemical and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅NO₂ | N/A |

| Molecular Weight | 241.29 g/mol | N/A |

| Appearance | Data not available | N/A |

| Solubility | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Vapor Pressure | Data not available | N/A |

Note: The table above is a template. No experimental data for this compound was found.

Toxicological Data Summary

The following tables summarize the types of toxicological data that would be necessary for a comprehensive assessment. The data presented for L-phenylalanine is for illustrative purposes only.

Table 3.1: Acute Toxicity of L-phenylalanine

| Test | Species | Route | LD50/LC50 | Reference |

| Acute Oral Toxicity | Rat | Oral | > 5000 mg/kg | [1] |

Table 3.2: Sub-chronic Toxicity of L-phenylalanine

| Study Duration | Species | Route | NOAEL | Key Findings | Reference |

| 28-Day Study | Rat | Dietary | 1.5% (w/w) for males and females | Decreased body weight gain at higher doses. | [1] |

| 4-Week Study | Human | Oral | 12 g/day | Well-tolerated with no treatment-related adverse events. | [2] |

Table 3.3: Genotoxicity of L-phenylalanine Derivatives

| Test Type | Test System | Compound | Concentration | Result | Reference |

| Ames Test | S. typhimurium TA98, TA100, TA1535, TA1537 | DL-p-chlorophenylalanine | Not specified | Non-mutagenic | [3] |

| Genotoxicity Assay | E. coli and B. subtilis | DL-p-chlorophenylalanine methyl ester | Not specified | Weakly genotoxic | [3] |

| Genotoxicity Assay | E. coli and B. subtilis | N-phenylacetyl derivative of DL-p-chlorophenylalanine | Not specified | Weakly genotoxic | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of toxicological studies. The following are generalized protocols for key toxicity assays.

4.1. Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

This method allows for the estimation of the LD50 with a reduced number of animals.

Caption: Workflow for an acute oral toxicity study following the up-and-down procedure.

4.2. Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

The Ames test is a widely used method to assess a substance's potential to cause gene mutations.

Caption: General workflow for the bacterial reverse mutation (Ames) test.

Metabolic Pathways

Understanding the metabolic fate of a compound is essential for toxicology, as metabolites can sometimes be more toxic than the parent compound. Phenylalanine is metabolized in the body through several pathways.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Subchronic Tolerance Trials of Graded Oral Supplementation with Phenylalanine or Serine in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of genotoxity and mutagenicity of DL-p-chlorophenylalanine, its methyl ester and some N-acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 4-Phenyl-L-phenylalanine (L-Biphenylalanine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-L-phenylalanine, also known as L-Biphenylalanine, is a non-proteinogenic α-amino acid that has garnered significant interest in the fields of medicinal chemistry and drug discovery. As a derivative of the essential amino acid L-phenylalanine, it possesses a unique structural feature: a biphenyl side chain. This modification imparts distinct physicochemical properties, influencing its biological activity and potential therapeutic applications. This technical guide provides a comprehensive literature review of L-Biphenylalanine, focusing on its synthesis, chemical properties, and biological activities, with a particular emphasis on quantitative data and detailed experimental methodologies.

Chemical Properties and Synthesis

L-Biphenylalanine is a derivative of L-phenylalanine.[1] It is recognized for its utility in peptide synthesis and as a building block for more complex molecules. The biphenyl moiety significantly increases the hydrophobicity of the amino acid compared to its parent compound, L-phenylalanine, which can influence its interaction with biological targets.

Synthesis of L-Biphenylalanine

The synthesis of L-Biphenylalanine can be achieved through several methods, with the Suzuki-Miyaura cross-coupling reaction being a prominent and versatile approach.[2] This palladium-catalyzed reaction is widely used for the formation of carbon-carbon bonds.

A chemoenzymatic strategy has also been developed for the synthesis of L- and D-biarylalanines. This method utilizes a biocatalytic asymmetric amination followed by a palladium-catalyzed arylation, offering a route to enantiomerically pure products.[3]

Table 1: Physicochemical Properties of L-Biphenylalanine

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅NO₂ | [4] |

| Molecular Weight | 241.28 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Storage | Room temperature | [4] |

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol for L-Biphenylalanine Synthesis

A general procedure for the synthesis of biphenyl-substituted phenylalanine derivatives involves the Suzuki-Miyaura cross-coupling of a protected 4-iodo-L-phenylalanine derivative with a boronic acid.[2]

-

Materials:

-

Protected 4-iodo-L-phenylalanine (e.g., Boc-L-(4-iodo)phenylalanine)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., DMF)

-

-

Procedure:

-

Dissolve the protected 4-iodo-L-phenylalanine, arylboronic acid, and base in the solvent in a reaction vessel.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

After completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Workflow Diagram:

Caption: General workflow for the synthesis of L-Biphenylalanine via Suzuki-Miyaura coupling.

Purification of L-Phenylalanine Derivatives

Purification of L-phenylalanine and its derivatives can be achieved through various chromatographic techniques. A common method involves crystallization from a suitable solvent system. For instance, N-tert-butoxycarbonyl-L-phenylalanine can be purified by crystallization from a hexane-containing solvent mixture. Another approach for purification from a fermentation broth involves steps like ceramic membrane filtration, ion exchange, and evaporation crystallization.

Biological Activities and Potential Applications

L-Biphenylalanine, as an unnatural amino acid, is primarily utilized in the synthesis of peptides and other complex molecules to modulate their biological properties. The incorporation of the biphenyl group can enhance the therapeutic potential of parent compounds.

Anticancer Activity

While specific anticancer data for L-Biphenylalanine is limited, derivatives of L-phenylalanine have shown promising results. A novel L-phenylalanine dipeptide, HXL131, has been shown to inhibit the growth and metastasis of prostate cancer cells.[5] This compound was found to target DUSP1 and TNFSF9.[5] Another study reported that a different L-phenylalanine dipeptide derivative exhibited potent antitumor activity against the prostate cancer cell line PC3 by inducing apoptosis.[6]

Table 2: In Vitro Anticancer Activity of L-Phenylalanine Derivative HXL131

| Cell Line | Parameter | Value | Reference |

| PC3 (Prostate Cancer) | IC₅₀ | 5.15 ± 0.22 µmol/L | [5] |

| LO2 (Normal Liver) | IC₅₀ | 18.59 ± 1.54 µmol/L | [5] |

Antimicrobial Activity

Cationic surfactants derived from L-phenylalanine esters have been synthesized and screened for their antibacterial activity. These compounds were found to be more active against Gram-positive bacteria than Gram-negative bacteria, with activity increasing with the length of the alkyl chain.[7][8] Fmoc-phenylalanine has also demonstrated antibacterial activity against Gram-positive bacteria.

Signaling Pathway Modulation

The parent amino acid, L-phenylalanine, has been shown to regulate milk protein synthesis through the LAT1-mTOR signaling pathway in bovine mammary epithelial cells.[9] L-phenylalanine is sensed by the Gq-coupled receptor GPR142, leading to an increase in intracellular calcium concentration and subsequent GLP-1 secretion in enteroendocrine L cells.[10] While the specific signaling pathways modulated by L-Biphenylalanine have not been extensively studied, its structural similarity to L-phenylalanine suggests it may interact with similar targets.

-

Signaling Pathway Diagram:

Caption: Signaling pathways modulated by L-phenylalanine.

Conclusion

4-Phenyl-L-phenylalanine (L-Biphenylalanine) is a valuable synthetic building block in drug discovery and peptide chemistry. Its synthesis is well-established, primarily through Suzuki-Miyaura coupling. While direct quantitative biological data for L-Biphenylalanine is emerging, studies on related L-phenylalanine derivatives demonstrate significant potential in areas such as anticancer and antimicrobial therapies. Further research is warranted to fully elucidate the biological activities and mechanisms of action of L-Biphenylalanine and its derivatives, which could lead to the development of novel therapeutic agents. The detailed experimental protocols and compiled data within this guide serve as a valuable resource for researchers in this exciting field.

References

- 1. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel L-phenylalanine dipeptide inhibits prostate cancer cell proliferation by targeting TNFSF9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A study of the antibacterial activity of L-phenylalanine and L-tyrosine esters in relation to their CMCs and their interactions with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC as model membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Identification of a regulatory pathway of L-phenylalanine-induced GLP-1 secretion in the enteroendocrine L cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Phenyl-L-phenylalanine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenyl-L-phenylalanine, a non-proteinogenic amino acid, and its related derivatives. Due to the ambiguity of the common name, this guide will focus on what is chemically understood as (S)-2-amino-3-(biphenyl-2-yl)propanoic acid , alongside other pertinent 2-substituted L-phenylalanine analogs. This document covers chemical identifiers, synthesis protocols, physicochemical properties, and biological activities, with a focus on their interaction with cellular transport systems.

Chemical Identification and Properties

While a specific CAS number for this compound is not consistently cited in major chemical databases, the systematic IUPAC name is (2S)-2-amino-3-(biphenyl-2-yl)propanoic acid. For context, identifiers for related biphenylalanine isomers are provided in the table below.